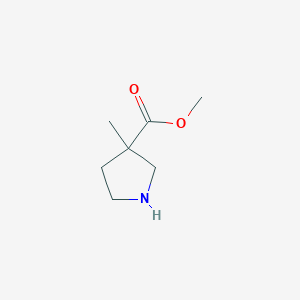
Methyl 3-methylpyrrolidine-3-carboxylate
Vue d'ensemble
Description
“Methyl 3-methylpyrrolidine-3-carboxylate” is a chemical compound with the CAS Number: 1111640-59-5 . It is a solid substance and its molecular weight is 179.65 .
Synthesis Analysis
The synthesis of “Methyl 3-methylpyrrolidine-3-carboxylate” involves a reaction with chloro-trimethyl-silane at 20℃ for 4 hours . The reaction starts with S-methyl-S-pyrrolidinecarboxylic acid and methanol in a round-bottomed flask . After the addition of TMS-CI, the reaction is stirred at room temperature under nitrogen for 2 hours . If the reaction is not complete, additional TMS-CI is added and the reaction is stirred for another 2 hours .Physical And Chemical Properties Analysis
“Methyl 3-methylpyrrolidine-3-carboxylate” is a solid substance . It should be stored in a refrigerator . The compound’s shipping temperature is room temperature .Applications De Recherche Scientifique
Asymmetric Catalysis
Homochiral methyl 4-aminopyrrolidine-2-carboxylates, related to the L-series of natural amino acids, have been utilized as catalysts for asymmetric Michael additions of ketones to nitroalkenes. These compounds, obtained through asymmetric cycloadditions and catalytic hydrogenation, exhibit organocatalytic properties that modulate asymmetric quimioselective aldol and conjugate addition reactions, offering new directions in enantioselective catalysis (Ruiz-Olalla, Retamosa, & Cossío, 2015).
Neuroprotection
The compound 2R,4R-APDC, a potent and selective agonist for metabotropic glutamate receptor subtypes mGlu2 and -3, has shown to protect neurons against excitotoxic degeneration in cortical cultures. This suggests the potential of specific glutamate receptor subtype activation as a neuroprotective strategy, encouraging the development of selective agonists as therapeutic agents (Battaglia et al., 1998).
Synthetic Methodology
In synthetic chemistry, compounds such as (S)-N-methylpyrrolidine-2-carboxylate have been used as efficient ligands in copper-catalyzed N-arylation of amides with aryl halides under mild conditions, enabling the synthesis of a variety of N-arylamides in good to high yields. This highlights the utility of pyrrolidine derivatives in facilitating cross-coupling reactions (Wang et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 3-methylpyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(6(9)10-2)3-4-8-5-7/h8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFMJADIWGFRLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methylpyrrolidine-3-carboxylate | |
CAS RN |
1111943-58-8 | |
| Record name | methyl 3-methylpyrrolidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



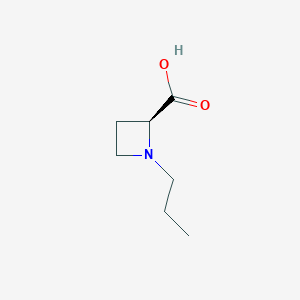



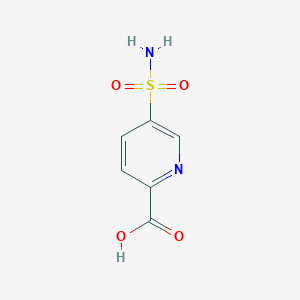
![3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1527620.png)

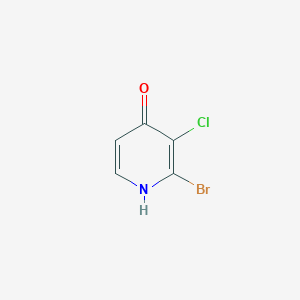
![Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1527624.png)
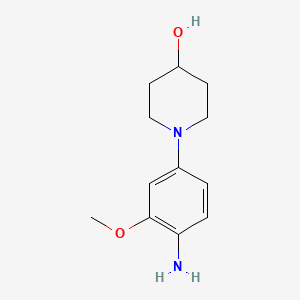

![3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1527630.png)
![4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1527631.png)
